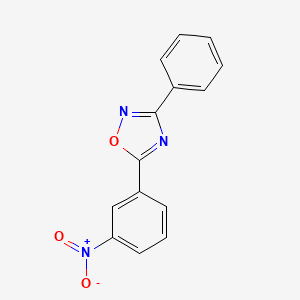

5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-17(19)12-8-4-7-11(9-12)14-15-13(16-20-14)10-5-2-1-3-6-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFCFHWQTFKPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Theoretical Conformational Analysis of 5 3 Nitrophenyl 3 Phenyl 1,2,4 Oxadiazole

Principles of Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are fundamental to verifying the chemical structure of newly synthesized compounds. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each probe different aspects of the molecule's constitution, providing a comprehensive dataset for structural elucidation. ijrpr.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

In the ¹H NMR spectrum of 5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole, distinct signals are expected for the protons of the two aromatic rings. The protons of the unsubstituted phenyl ring at the 3-position would typically appear as a complex multiplet. The four protons on the 3-nitrophenyl substituent at the 5-position are expected to show characteristic splitting patterns in the downfield region of the spectrum due to the electron-withdrawing effect of the nitro group and their meta- and ortho- relationships. For a similar compound, 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol, the aromatic protons of the 3-nitrophenyl group have been reported to appear at chemical shifts (δ) of approximately 7.28 (quartet), 8.02 (doublet), 8.42 (doublet), and 8.66 (singlet) ppm. asianpubs.org

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom. The carbons of the oxadiazole ring are expected at the lower field, typically between 158 and 182 ppm. asianpubs.org The carbons of the aromatic rings would appear in the 125-151 ppm range, with the carbon attached to the nitro group being significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl-H | Aromatic | ~7.5 - 8.2 | Multiplet |

| 3-Nitrophenyl-H | Aromatic | ~7.3 - 8.7 | Multiplets, Doublets |

| Oxadiazole-C | Heterocyclic | ~160 - 180 | Singlet |

| Phenyl-C | Aromatic | ~126 - 135 | Singlet |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the nitro group (NO₂) and the vibrations of the oxadiazole and phenyl rings.

Key expected vibrational frequencies include:

Asymmetric and Symmetric NO₂ stretching: Strong bands typically appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. These are characteristic and confirmatory for the nitro group.

Aromatic C=C stretching: Bands in the region of 1600-1450 cm⁻¹ are indicative of the phenyl and nitrophenyl rings.

Oxadiazole ring vibrations: The C=N stretching vibration is expected around 1550-1530 cm⁻¹. asianpubs.orguobaghdad.edu.iq The C-O-C stretching of the heterocyclic ring typically appears in the 1200-1000 cm⁻¹ region. asianpubs.orguobaghdad.edu.iq

Aromatic C-H stretching: These vibrations are usually observed above 3000 cm⁻¹.

Table 2: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Aromatic C=C | Ring Stretch | 1600 - 1450 |

| Oxadiazole C=N | Ring Stretch | ~1550 |

| Oxadiazole C-O | Ring Stretch | ~1200 |

Mass spectrometry (MS) provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. The high-resolution mass spectrum (HRMS) can confirm the molecular formula, C₁₄H₉N₃O₃.

The fragmentation of 1,2,4-oxadiazoles is often influenced by the relatively weak N-O bond within the ring. researchgate.net Upon electron impact (EI-MS), the molecular ion peak (M⁺) would be observed. Subsequent fragmentation could proceed through several pathways. A common fragmentation for related nitrophenyl oxadiazoles (B1248032) involves the loss of the nitro group (NO₂) or cleavage of the heterocyclic ring. asianpubs.org Plausible fragmentation pathways for this compound could yield key fragments such as the benzoyl cation, the 3-nitrophenyl nitrile cation, and other smaller fragments resulting from the breakdown of the oxadiazole core.

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value | Identity | Plausible Origin |

|---|---|---|

| 267 | [M]⁺ | Molecular Ion |

| 221 | [M - NO₂]⁺ | Loss of nitro group |

| 148 | [C₇H₄N₂O]⁺ | 3-Nitrophenyl nitrile radical cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

X-ray Crystallography for Solid-State Molecular Architecture Determination (Methodological Aspects)

The methodological process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For analogous compounds, crystallographic studies have revealed crystal systems such as monoclinic or orthorhombic, with space groups like P2₁/c. researchgate.netnih.gov A key finding from such studies is the dihedral angle between the plane of the central oxadiazole ring and the substituent phenyl rings, which provides direct insight into the molecule's conformation. uobaghdad.edu.iqnih.gov

Table 4: Typical Crystallographic Parameters for Related Oxadiazole Compounds

| Parameter | Example Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 8.9255 | researchgate.net |

| b (Å) | 17.2482 | researchgate.net |

| c (Å) | 13.5773 | researchgate.net |

| β (°) | 95.171 | researchgate.net |

Conformational Analysis and Tautomerism Studies of the Oxadiazole Core and Substituents

For this compound, significant tautomerism is not expected due to the absence of mobile protons on the heterocyclic ring or its immediate substituents. The primary focus of conformational analysis is therefore on the rotational freedom of the phenyl and nitrophenyl groups attached to the oxadiazole core.

The conformation of the molecule is defined by the dihedral angles between the plane of the central 1,2,4-oxadiazole (B8745197) ring and the planes of the two substituent rings. Crystal structures of similar disubstituted oxadiazoles show that the rings are typically not coplanar. nih.gov For instance, in 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, the dihedral angles between the oxadiazole ring and the substituted phenyl rings are 5.4° and 4.0°, respectively. nih.gov In another related structure, the angle between a phenyl ring and the oxadiazole ring was found to be 12.6°. uobaghdad.edu.iq

This twisting is a result of balancing steric hindrance between the ortho-hydrogens of the phenyl rings and atoms of the oxadiazole ring against the stabilizing effects of π-conjugation, which favors planarity. Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate the rotational energy barriers and map the potential energy surface as a function of these dihedral angles. These calculations help identify the lowest-energy (most stable) conformation and the energy required to rotate the rings, providing a complete picture of the molecule's dynamic conformational behavior in the absence of crystal packing forces.

Table 5: Reported Dihedral Angles in Analogous Oxadiazole Structures

| Compound | Rings | Dihedral Angle (°) | Source |

|---|---|---|---|

| 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | Nitrophenyl / Oxadiazole | 4.0 | nih.gov |

| 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | Dichlorophenyl / Oxadiazole | 5.4 | nih.gov |

| N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine | Phenyl / Phenyl | 6.91 | researchgate.net |

Intermolecular Interactions in Crystalline States (Theoretical Framework)

A comprehensive theoretical analysis of the crystalline state of this compound is crucial for understanding its solid-state properties and polymorphism. The arrangement of molecules in a crystal lattice is governed by a complex interplay of non-covalent interactions. Theoretical frameworks, primarily employing quantum mechanical calculations and advanced computational tools, are used to dissect and quantify these forces.

The study of intermolecular interactions in crystalline solids is greatly facilitated by techniques such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots. rsc.orgtandfonline.com These methods allow for the visualization and quantification of the various contacts that stabilize the crystal packing.

For oxadiazole derivatives, the crystal packing is often stabilized by a combination of weak noncovalent interactions. rsc.org These include C–H···N, C–H···O, and C–H···π hydrogen bonds, as well as π-π stacking interactions. rsc.orgspbu.ru The oxadiazole ring itself can act as a hydrogen-bond acceptor, contributing significantly to the formation of stable motifs within the crystal. rsc.org

In the specific case of this compound, the presence of aromatic rings (phenyl and nitrophenyl) suggests the high likelihood of π-π stacking interactions. These interactions are a significant driving force in the crystal packing of many aromatic and heteroaromatic compounds. spbu.ru Furthermore, the nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, likely leading to C–H···O interactions. The nitrogen atoms of the 1,2,4-oxadiazole ring are also expected to participate as acceptors in weak C–H···N hydrogen bonds. rsc.org

The table below summarizes the types of intermolecular interactions theoretically expected to be significant in the crystal packing of this compound, based on the analysis of its functional groups and studies of analogous compounds.

| Interaction Type | Donor | Acceptor | Expected Significance |

| Hydrogen Bonding | C–H (Aromatic) | N (Oxadiazole) | Moderate |

| C–H (Aromatic) | O (Nitro group) | High | |

| π-Interactions | Phenyl ring π-system | Phenyl ring π-system | High |

| Phenyl ring π-system | Nitrophenyl ring π-system | High | |

| Phenyl ring π-system | Oxadiazole ring π-system | Moderate | |

| Other Contacts | H···H | High | |

| C···H | High | ||

| O···H | High |

Theoretical and Computational Chemistry Investigations of 5 3 Nitrophenyl 3 Phenyl 1,2,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations can predict molecular geometry, electronic distribution, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules like 5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized ground state geometry. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. For the 1,2,4-oxadiazole (B8745197) ring and its phenyl substituents, DFT can elucidate the degree of planarity and the rotational barriers between the rings. Photoinduced rearrangements of similar oxadiazole compounds have been investigated using DFT calculations to understand the underlying mechanisms and product selectivity. nih.gov

Furthermore, DFT is used to predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. By comparing calculated spectra with experimental data, the accuracy of the computational model can be validated, providing confidence in other predicted properties. ajchem-a.com

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Bond Length (C-N in oxadiazole) | 1.30 - 1.39 Å | Indicates the degree of double bond character and ring strain. |

| Bond Length (C-O in oxadiazole) | 1.35 - 1.42 Å | Reflects the electronic environment within the heterocyclic ring. |

| Dihedral Angle (Phenyl-Oxadiazole) | 10° - 30° | Determines the overall molecular conformation and steric hindrance. |

| Dipole Moment | 3.0 - 6.0 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap indicates that the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor and potentially increasing its electrophilicity.

| Descriptor | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.0 to -3.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. ajchem-a.com |

| Chemical Hardness (η) | 2.0 to 2.5 | Measures resistance to deformation of the electron cloud. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are the most likely sites for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen and nitrogen atoms of the oxadiazole ring and the oxygen atoms of the nitro group. ajchem-a.com These areas are susceptible to interactions with hydrogen bond donors or electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings. This analysis helps in understanding non-covalent interactions, such as hydrogen bonding and stacking, which are crucial for molecular recognition in biological systems.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum mechanics calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., solvent).

For this compound, MD simulations can be used to:

Explore Conformational Space: Identify the most stable and frequently occurring conformations of the molecule in solution. This is particularly important for understanding the rotation of the phenyl rings relative to the central oxadiazole core.

Assess Stability: Analyze the stability of the molecule and its complexes with biological targets, such as proteins or DNA. nih.gov By calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time, the structural stability of the system can be quantified.

Study Solvation Effects: Understand how solvent molecules (typically water) arrange around the solute and influence its conformation and properties.

MD simulations are particularly powerful when combined with molecular docking to assess the stability of a ligand-protein complex. After docking the molecule into a protein's active site, an MD simulation can reveal whether the ligand remains bound in the predicted orientation or if it dissociates, providing a more dynamic and realistic assessment of the binding interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are built by developing a mathematical equation that relates calculated molecular descriptors to an observed activity. physchemres.org

The general workflow for a QSAR/QSPR study involves:

Data Set Selection: A series of structurally related compounds (like various oxadiazole derivatives) with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Connectivity indices, shape indices.

Geometrical (3D): Molecular surface area, volume.

Physicochemical: LogP (lipophilicity), molar refractivity.

Quantum Chemical: HOMO/LUMO energies, dipole moment.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that best correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

For a series of compounds including this compound, a QSAR study could identify the key structural features that contribute to a specific biological activity, guiding the design of new, more potent analogues. nih.gov

Molecular Docking and Virtual Screening Principles for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govresearchgate.net It is a cornerstone of structure-based drug design, used to understand the molecular basis of ligand-target interactions and to screen large libraries of compounds for potential drug candidates.

The process involves:

Preparation of Receptor and Ligand: The 3D structures of the protein target and the ligand (this compound) are prepared. This includes adding hydrogen atoms and assigning partial charges.

Binding Site Identification: The active site or binding pocket of the protein is identified.

Conformational Sampling: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity (or "docking score") for each generated pose. The pose with the best score is predicted as the most likely binding mode.

Docking studies can reveal crucial information about the interaction between this compound and a biological target, such as:

Binding Energy: A numerical score that estimates the strength of the interaction. ijcce.ac.ir

Binding Mode: The specific orientation and conformation of the ligand in the active site.

Key Interactions: Identification of specific interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein. nih.gov

This information is invaluable for understanding the mechanism of action and for designing modifications to the ligand to improve its binding affinity and selectivity. nih.gov

Prediction of Adsorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational Models)

Computational ADME predictions for compounds containing the oxadiazole scaffold generally suggest favorable pharmacokinetic profiles. Studies on various 1,3,4-oxadiazole (B1194373) derivatives, for instance, have indicated a high probability of good gastrointestinal absorption. This is often attributed to their molecular characteristics, which tend to align with established principles of drug-likeness, such as Lipinski's rule of five. This rule assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict oral bioavailability.

For many oxadiazole analogues, computational models have predicted high percentage of absorption, with some studies on related compounds showing values between 70% and over 90%. Furthermore, the potential for these types of compounds to cross the blood-brain barrier has also been suggested by in-silico analyses, a critical factor for drugs targeting the central nervous system.

The metabolic stability of the oxadiazole ring is another area of interest. While specific metabolic pathways for this compound have not been detailed, the general stability of the 1,2,4-oxadiazole ring suggests it may be resistant to rapid degradation, potentially leading to a longer duration of action in the body.

It is important to note that these predictions are based on theoretical models and data from related, but not identical, compounds. Therefore, the actual ADME properties of this compound would need to be confirmed through experimental studies.

Below are interactive data tables summarizing the kind of predictive ADME data typically generated in computational studies for compounds of this class. The values presented are illustrative and based on general findings for oxadiazole derivatives, as specific data for this compound is not available.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

| Property | Predicted Value Range for Oxadiazole Derivatives | Significance |

| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's Rule of Five |

| LogP (Octanol/Water Partition Coefficient) | 2.0 - 4.0 | Indicates good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 0 - 2 | Adherence to Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 4 - 8 | Adherence to Lipinski's Rule of Five |

| Molar Refractivity | 70 - 100 | Relates to molecular volume and polarizability |

| Topological Polar Surface Area (TPSA) (Ų) | 80 - 120 | Influences cell permeability and oral bioavailability |

Table 2: Predicted Pharmacokinetic Properties (ADME)

| ADME Parameter | Predicted Outcome for Oxadiazole Derivatives | Implication |

| Gastrointestinal (GI) Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier (BBB) Permeation | Possible | Potential for CNS activity |

| P-glycoprotein (P-gp) Substrate | Likely No | Reduced likelihood of efflux from target cells |

| CYP450 Inhibition | Varies | Potential for drug-drug interactions |

| Oral Bioavailability | Good | Favorable for oral drug development |

Reactivity and Derivatization Studies of 5 3 Nitrophenyl 3 Phenyl 1,2,4 Oxadiazole

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The two aromatic rings of the molecule present distinct electronic characteristics, which govern their susceptibility to substitution reactions.

The primary site for functionalization on the 3-nitrophenyl group is the nitro substituent itself. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution. However, the nitro group can be readily reduced to an amino group, which is a key transformation for creating advanced derivatives. This reduction converts the electron-withdrawing group into a versatile electron-donating group, 5-(3-aminophenyl)-3-phenyl-1,2,4-oxadiazole, which can then undergo a variety of subsequent reactions.

Commonly employed methods for the reduction of aromatic nitro groups are applicable, with the choice of reagent being crucial to avoid cleavage of the oxadiazole ring. Catalytic hydrogenation is a widely used and effective method. researchgate.net Transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) has also been shown to be effective for reducing nitro groups in the presence of sensitive functional groups. lookchem.com

| Reagent/Catalyst | Solvent(s) | Conditions | Outcome |

|---|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Ethanol, Methanol, or Ethyl Acetate | Room Temperature, 1-4 atm H₂ | Selective reduction of the nitro group to an amine, preserving the oxadiazole ring. researchgate.net |

| Tin(II) Chloride (SnCl₂) / HCl | Ethanol | Reflux | Reduction to the amine; care must be taken as strongly acidic conditions can promote oxadiazole ring opening. nih.gov |

| Iron (Fe) / Acetic Acid | Ethanol/Water | Reflux | A classic method for nitro group reduction that is often compatible with various heterocyclic systems. |

| Ammonium Formate (HCOONH₄) / Pd/C | Methanol | Reflux | A mild transfer hydrogenation method suitable for substrates with sensitive functional groups. lookchem.com |

The resulting 3-aminophenyl derivative is a versatile intermediate for further derivatization, as discussed in section 5.3.

In contrast to the deactivated nitrophenyl ring, the phenyl group at the 3-position of the oxadiazole is more amenable to electrophilic aromatic substitution. The 1,2,4-oxadiazole (B8745197) ring itself is an electron-withdrawing group and thus deactivates the attached phenyl ring. Research on the nitration of analogous 2,5-diphenyl-1,3,4-oxadiazoles has shown that the oxadiazole moiety acts as a meta-directing group under strongly acidic conditions (e.g., mixed nitric and sulfuric acids). chim.itmdpi.com Under less acidic conditions, substitution may occur at the para-position. chim.itmdpi.com

This allows for the introduction of various substituents onto the phenyl ring, enabling the synthesis of a range of functionalized analogues.

| Reaction | Reagents | Conditions | Expected Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0 °C to RT | 5-(3-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |

| Bromination | Br₂ / FeBr₃ | Dichloromethane, RT | 5-(3-nitrophenyl)-3-(3-bromophenyl)-1,2,4-oxadiazole |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | Carbon Disulfide, Reflux | 5-(3-nitrophenyl)-3-(3-acetylphenyl)-1,2,4-oxadiazole |

These reactions provide a pathway to modify the electronic and steric properties of the molecule by introducing a variety of functional groups onto the C-3 phenyl ring.

Reactions Involving the Oxadiazole Ring System

The 1,2,4-oxadiazole ring is an aromatic heterocycle characterized by a relatively weak N–O bond, which is the most common site of reactivity within the ring itself. While generally stable under neutral conditions, the ring can participate in ring-opening and rearrangement reactions under specific stimuli such as acidic, basic, or reductive conditions. nih.govchim.it

The 1,2,4-oxadiazole ring exhibits stability in a pH range of 3-5 but can be susceptible to ring-opening under more strongly acidic or basic conditions. nih.gov This process typically involves nucleophilic attack at one of the ring carbons, leading to the cleavage of the N-O bond.

A significant reaction is the reductive cleavage of the N-O bond. For the closely related 3,5-diphenyl-1,2,4-oxadiazole, catalytic transfer hydrogenation using ammonium formate and palladium on carbon results in the reductive opening of the oxadiazole ring to afford N-benzoylbenzamidine. scielo.br This demonstrates that under certain reductive conditions, the heterocycle itself can be transformed, offering a synthetic route to amidine derivatives.

| Reagents | Conditions | Product Type |

|---|---|---|

| HCOONH₄ / Pd/C | Reflux | Reductive ring cleavage to form an N-acylamidine derivative. scielo.br |

| Strong Acid (e.g., HCl) | Elevated Temperature | Acid-catalyzed hydrolysis leading to ring-opened products (carboxylic acids and amidoximes). nih.gov |

| Strong Base (e.g., NaOH) | Elevated Temperature | Base-catalyzed hydrolysis leading to ring-opened products. nih.gov |

Rearrangements of the 1,2,4-oxadiazole ring, such as the Boulton-Katritzky Rearrangement, are well-documented transformations that convert the oxadiazole into a different heterocyclic system. chim.it However, this type of rearrangement is not intrinsic to the parent 5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole molecule itself. It requires the presence of a three-atom side-chain containing a nucleophilic atom (Z) at either the C-3 or C-5 position.

For a derivative of the title compound, such as one where the phenyl ring at C-3 is replaced with a side chain like -CH₂-X-Y (where Y is a nucleophile), a thermal or base-catalyzed rearrangement could be induced. This reaction proceeds via an intramolecular nucleophilic attack on the N-2 atom of the oxadiazole ring, leading to cleavage of the N-O bond and formation of a new heterocyclic ring. chim.it Therefore, while the parent compound is not prone to this rearrangement, its derivatives can be specifically designed to undergo such transformations, providing a pathway to novel heterocyclic structures.

Synthesis of Conjugates and Advanced Derivatives for Specific Applications

The synthesis of advanced derivatives and molecular conjugates of this compound primarily utilizes the 5-(3-aminophenyl)-3-phenyl-1,2,4-oxadiazole intermediate obtained from the reduction of the nitro group. The primary amino group is a versatile functional handle for a wide array of coupling reactions.

One important application is the synthesis of azo dyes. The amino group can be diazotized using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a reactive diazonium salt. This salt can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to produce highly conjugated azo dyes containing the 1,2,4-oxadiazole scaffold.

Another major pathway for derivatization is through amide bond formation. The aminophenyl derivative can be readily coupled with carboxylic acids, acid chlorides, or acid anhydrides to form amide conjugates. This approach is widely used in medicinal chemistry to link the oxadiazole core to other bioactive molecules, peptides, or functional polymers. Standard peptide coupling reagents are effective for this transformation.

| Derivative Type | Reaction Sequence | Reagents | Application |

|---|

Through these derivatization strategies, the core structure of this compound serves as a scaffold for the development of a wide range of functional molecules for various scientific applications.

Investigation of Biological Interactions and Molecular Mechanisms of 1,2,4 Oxadiazole Derivatives

Exploration of Molecular Targets and Binding Modes

The biological activity of 1,2,4-oxadiazole (B8745197) derivatives is dictated by their interactions with various macromolecular targets, primarily proteins such as enzymes and receptors. The nature of the substituents on the core ring plays a critical role in determining the affinity and specificity of these interactions. Computational methods, such as molecular docking, are frequently employed to predict and analyze the binding modes of these compounds, providing insights into the key intermolecular forces at play. nih.govmdpi.comresearchgate.net

Derivatives of 1,2,4-oxadiazole have been identified as inhibitors of a diverse range of enzymes, demonstrating their versatility as a scaffold for drug design. nih.gov The mechanism of inhibition often involves the compound binding to the enzyme's active site or an allosteric site, thereby preventing the natural substrate from binding or inducing a conformational change that inactivates the enzyme.

Molecular docking studies have elucidated the binding modes of these inhibitors. For example, in the inhibition of succinate (B1194679) dehydrogenase (SDH), certain 1,2,4-oxadiazole derivatives were found to form hydrogen bonds with key amino acid residues like TYR58, TRP173, and SER39, alongside hydrophobic interactions within the binding pocket. mdpi.com Similarly, docking studies of 1,3,4-oxadiazole (B1194373) derivatives (a related isomer) with bacterial DNA gyrase and topoisomerase IV have confirmed their ability to bind to the key amino acids of these enzymes. mdpi.com The inhibition of cyclooxygenases (COX-1 and COX-2), cholinesterases, and histone deacetylases (HDACs) has also been reported for this class of compounds. nih.gov The specific interactions, such as hydrogen bonds formed by the nitrogen atoms of the oxadiazole ring with receptor residues like Met769 in the epidermal growth factor receptor (EGFR), are crucial for their inhibitory activity. researchgate.netnih.gov

| Example Compound Class/Derivative | Target Enzyme | Observed Activity (IC50) | Key Molecular Interactions |

|---|---|---|---|

| 1,2,4-Oxadiazole derivatives containing anisic acid | Succinate Dehydrogenase (SDH) | EC50 = 8.81 µg/mL (Compound 4f vs. C. capsica) mdpi.com | Hydrogen bonds with TYR58, TRP173, SER39; hydrophobic interactions mdpi.com |

| 1,2,4-Oxadiazole-benzimidazole derivatives | Anticancer Target (unspecified) | 0.12–2.78 µM (vs. MCF-7, A549, A375 cell lines) nih.gov | Binding to enzyme active sites, influenced by substituents nih.gov |

| 1,2,4-Oxadiazole hydroxamate derivatives | Histone Deacetylase (HDAC) | Not specified nih.gov | Inhibition of HDAC activity nih.gov |

| 1,2,4-Oxadiazole/pyrrolidine hybrids | DNA gyrase | 120 nM - 270 nM researchgate.net | Inhibition of enzyme activity, comparable to novobiocin (B609625) researchgate.net |

Beyond enzyme inhibition, 1,2,4-oxadiazole derivatives serve as ligands for a variety of cell surface and nuclear receptors, acting as agonists, antagonists, or allosteric modulators. nih.govnih.gov The ability of the oxadiazole ring and its substituents to form specific hydrogen bonds and engage in hydrophobic or π-stacking interactions is key to their function.

For instance, specific derivatives have been developed as highly potent and efficacious agonists for cortical muscarinic receptors, which are implicated in cognitive function. nih.gov The binding and efficacy of these compounds are significantly influenced by the structure and physicochemical properties of substituents that interact with the receptor's active site. nih.gov Other research has identified 1,2,4-oxadiazole derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 4 (mGlu4) receptor, a target for neurological and psychiatric disorders. researchgate.net This modulation occurs at a site distinct from the endogenous ligand binding site, enhancing the receptor's response. researchgate.net Furthermore, compounds featuring a 1,2,4-oxadiazole core have been identified as antagonists for the farnesoid X receptor (FXR) and agonists for the pregnane (B1235032) X receptor (PXR), demonstrating their potential to modulate nuclear receptor signaling pathways involved in metabolism and inflammation. mdpi.com

Cellular Assay Methodologies for Investigating Cellular Responses (Non-Clinical Focus)

To understand the biological effects of 1,2,4-oxadiazole derivatives at a cellular level, a variety of in vitro assays are employed. These non-clinical methodologies are essential for characterizing the mechanism of action, determining cytotoxicity, and confirming that the compound engages with its intended target within a cellular context.

Cell-based assays are fundamental tools for evaluating the downstream consequences of a compound's interaction with its molecular target. A primary method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity to determine a compound's cytotoxicity or antiproliferative effects against cancer cell lines. mdpi.comnih.gov Numerous studies have used this assay to screen libraries of 1,2,4-oxadiazole derivatives against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116). nih.govnih.gov

To investigate whether cell death occurs via apoptosis, researchers use techniques like nuclear staining with fluorescent dyes or flow cytometry. nih.govchim.it These methods can identify characteristic features of apoptosis, such as chromatin condensation and the externalization of phosphatidylserine (B164497). chim.it For compounds designed to disrupt the cell cycle, flow cytometry analysis is used to determine the percentage of cells in different phases (G1, S, G2/M), revealing cell cycle arrest at specific checkpoints. nih.govscispace.com These assays confirm that the molecular interaction observed in biochemical assays translates into a functional cellular response, disrupting pathways critical for cell survival and proliferation. nih.gov

| Assay Methodology | Purpose | Typical Measurement | Example Application for 1,2,4-Oxadiazoles |

|---|---|---|---|

| MTT Assay | Evaluates cell viability, proliferation, and cytotoxicity nih.gov | Colorimetric measurement of formazan (B1609692) crystal formation | Screening for antiproliferative activity against cancer cell lines (e.g., MCF-7, A549, HCT-116) nih.govmdpi.comnih.gov |

| Nuclear Staining (e.g., DAPI, Hoechst) | Visualizes nuclear morphology to detect apoptosis chim.it | Microscopic observation of chromatin condensation and nuclear fragmentation | Confirming that anticancer derivatives induce apoptosis chim.it |

| Flow Cytometry (Annexin V/PI staining) | Quantifies apoptosis and necrosis nih.gov | Fluorescence detection of phosphatidylserine exposure and membrane integrity | Determining the mode of cell death induced by novel compounds nih.gov |

| Cell Cycle Analysis | Determines the effect of a compound on cell cycle progression scispace.com | Quantification of DNA content in cell populations via flow cytometry | Identifying G1 or G2/M phase arrest caused by antiproliferative agents nih.govscispace.com |

The relationship between a molecule's chemical structure and its biological activity (SAR) is a cornerstone of medicinal chemistry. For 3,5-disubstituted-1,2,4-oxadiazoles, SAR studies reveal how modifications to the aryl groups at the 3- and 5-positions influence target binding and cellular effects. nih.govrsc.org

The nature and position of substituents on the phenyl rings are critical. For example, in a series of anticancer 1,2,4-oxadiazoles, the presence of electron-donating groups (EDG) was found to improve antiproliferative activity, whereas electron-withdrawing groups (EWG) or halogen atoms decreased it. nih.gov Conversely, in another series, the introduction of an EWG, such as a nitro group at the meta position, was found to be favorable for activity. nih.gov Specifically for the 5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole scaffold, the nitro group is a strong EWG, which can significantly alter the electronic properties of the molecule and its potential interactions with biological targets. SAR studies on apoptosis inducers showed that the 3-phenyl group could be replaced by a pyridyl group, and that a substituted five-membered ring at the 5-position was important for activity. nih.gov These findings demonstrate that a deep understanding of SAR is essential for optimizing the potency and selectivity of 1,2,4-oxadiazole derivatives for a specific biological mechanism.

Bioisosteric Replacement and Scaffold Hopping Strategies in Molecular Design

The 1,2,4-oxadiazole ring is widely recognized in drug design as a bioisostere for amide and ester functionalities. researchgate.netscispace.comnih.gov Bioisosterism is a strategy used to replace a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. The 1,2,4-oxadiazole ring is particularly valuable as a substitute for esters and amides because it is resistant to hydrolysis by metabolic enzymes like esterases and amidases, which can improve the metabolic stability and bioavailability of a drug candidate. researchgate.netscispace.comnih.gov

Scaffold hopping is a more advanced molecular design strategy that involves replacing the central core (scaffold) of a known active compound with a structurally distinct core, while aiming to retain the same biological activity. mdpi.com This technique is used to discover novel chemical classes with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or novel intellectual property. For example, a research program might start with a known inhibitor based on a 1,2,4-oxadiazole scaffold and use computational or screening methods to identify a completely different heterocyclic system that can present the key interacting functional groups in the same spatial orientation to the biological target. mdpi.comnih.gov This allows for exploration of new chemical space and can lead to the discovery of compounds with superior drug-like qualities. nih.gov

Investigation of Antimicrobial and Antiviral Mechanisms (Non-Clinical Context)

The 1,2,4-oxadiazole scaffold and its isomers, particularly the 1,3,4-oxadiazole ring, are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antimicrobial and antiviral properties. researchgate.netarkat-usa.org These heterocyclic compounds are bioisosteres of amides and esters, which can enhance their interaction with biological targets and improve their metabolic stability and pharmacokinetic profiles. researchgate.netmdpi.comresearchgate.net Researchers have extensively investigated derivatives of these core structures to understand their mechanisms of action against various pathogens in non-clinical settings. nih.govnih.gov

Antimicrobial Research Findings

Derivatives of oxadiazole have demonstrated significant potential against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.comnih.gov The antimicrobial efficacy of these compounds is largely influenced by the nature and position of substituents on the aryl rings attached to the oxadiazole core. nih.gov For instance, the presence of a nitro group, such as in the nitrophenyl moiety, has been noted in studies of related 1,3,4-oxadiazole structures to be a factor in their antimicrobial effects. nih.govresearchgate.net

Studies have shown that certain 1,3,4-oxadiazole derivatives exhibit potent activity against bacteria like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.govmdpi.com Some derivatives have shown stronger activity against P. aeruginosa and S. aureus than reference drugs like ampicillin (B1664943) and ciprofloxacin. nih.govmdpi.com Furthermore, significant antitubercular activity has been observed, with some compounds showing much stronger effects against Mycobacterium tuberculosis than the standard drug isoniazid. nih.gov

One of the proposed mechanisms for the antibacterial action of certain oxadiazole derivatives is the inhibition of DNA gyrase (topoisomerase II). mdpi.com This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. mdpi.com The ability of oxadiazole compounds to interfere with such fundamental cellular processes underscores their potential as antimicrobial leads. mdpi.com

Below is a data table summarizing the antimicrobial activity of selected 1,3,4-oxadiazole derivatives against various microbial strains.

| Compound Type | Microorganism | Activity Measure | Result | Reference Compound | Reference Result |

|---|---|---|---|---|---|

| 3,5-dinitrophenyl 1,3,4-oxadiazole derivatives | M. tuberculosis My 331/88 | MIC | 0.03 µM | Isoniazid | 0.5 µM |

| 3,5-dinitrophenyl 1,3,4-oxadiazole derivatives | M. kansasii | MIC | 0.03–0.5 µM | - | - |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Activity | Stronger than Ampicillin | Ampicillin | - |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | Activity | Stronger than Ampicillin | Ampicillin | - |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | Activity | >100x stronger than Ampicillin | Ampicillin | - |

| Naphthofuran-1,3,4-oxadiazole derivatives | P. aeruginosa | MIC | 0.2 mg/mL | Ciprofloxacin | 0.2 mg/mL |

Antiviral Research Findings

The oxadiazole nucleus is a key component in many compounds investigated for antiviral activity. arkat-usa.org These derivatives have been evaluated against a wide array of DNA and RNA viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus (DENV), and various herpes viruses. researchgate.netarkat-usa.orgnih.gov The commercial anti-HIV drug Raltegravir, which contains a 1,3,4-oxadiazole ring, functions by inhibiting integrase, an enzyme essential for the replication of the virus. mdpi.comnih.gov

The mechanism of antiviral action for many oxadiazole derivatives involves the inhibition of crucial viral enzymes. For example, certain 1,3,4-oxadiazole derivatives have been investigated as inhibitors of the dengue virus NS5 polymerase, an RNA-dependent RNA polymerase (RdRp) that is indispensable for viral replication. nih.gov More recently, in the context of the COVID-19 pandemic, various oxadiazole derivatives have been screened for their potential to inhibit SARS-CoV-2 replication. researchgate.netbiotechjournal.in Studies on a series of 1,3,4-oxadiazole derivatives showed inhibitory action against the SARS-CoV-2 main protease (Mpro). biotechjournal.in

The table below presents findings from a study on the anti-SARS-CoV-2 activity of specific 1,3,4-oxadiazole derivatives. biotechjournal.in

| Compound | Substituent (R) | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 6a | phenyl | 15.2 | 275 | 18.09 |

| 6b | amino phenyl | 15.7 | 451 | 28.75 |

| 6c | hydroxyl phenyl | 49.2 | >500 | >10.16 |

| 6d | nitro phenyl | 24.6 | 311 | 12.64 |

These non-clinical investigations highlight the significant potential of the 1,2,4-oxadiazole scaffold and its isomers in the development of new antimicrobial and antiviral agents. nih.gov

Potential Applications and Interdisciplinary Research with 5 3 Nitrophenyl 3 Phenyl 1,2,4 Oxadiazole

Applications in Advanced Materials Science

The rigid, aromatic structure of diaryl-1,2,4-oxadiazoles provides a robust scaffold for the development of novel materials with tailored electronic, optical, and physical properties.

The 1,2,4-oxadiazole (B8745197) ring is an electron-deficient heterocycle. This intrinsic electronic property makes its derivatives promising candidates for use as electron-transporting materials (ETMs) in organic electronic devices. nih.gov While the isomeric 1,3,4-oxadiazoles are more commonly studied for this purpose in Organic Light-Emitting Diodes (OLEDs), the 1,2,4-oxadiazole core also possesses the necessary electronic characteristics. nih.govrsc.org In OLEDs, efficient injection and transport of electrons from the cathode to the emissive layer are crucial for high performance. The electron-withdrawing nature of the 1,2,4-oxadiazole ring in 5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole, further amplified by the nitro group, could facilitate this process, potentially leading to devices with lower operating voltages and higher efficiency.

Derivatives of oxadiazole are known for their luminescent properties, which stem from their rigid, conjugated structures that support efficient light emission. lifechemicals.com These compounds often exhibit high photoluminescence quantum yields and excellent chemical and thermal stability, making them suitable for applications in OLEDs and as fluorescent sensors. nih.gov The 1,2,4-oxadiazole scaffold can be incorporated into molecules designed to detect specific ions or changes in the local environment. For instance, related oxadiazole-containing macrocycles have been developed as fluorescent "OFF-ON" sensors for metal ions like Ag(I) and Zn(II). nih.gov This suggests that this compound could serve as a core structure for new fluorescent probes, where interaction with a target analyte modulates its emission properties.

Below is a table summarizing the calculated and measured properties of several energetic compounds based on the 1,2,4-oxadiazole scaffold, illustrating the performance characteristics of this class of materials.

Table 1: Properties of Representative 1,2,4-Oxadiazole-Based Energetic Materials

| Compound Name | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Source(s) |

|---|---|---|---|---|---|

| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate (B79036) | 1.821 | 8,822 | 35.1 | 40 | frontiersin.org |

| 4,4’-(5-trinitromethyl-1,2,4-oxadiazole)-3,3’-azo-furazan | 1.897 | 9,351 | 37.46 | >40 | nih.gov |

The rigid, bent-core shape of 3,5-disubstituted 1,2,4-oxadiazoles makes them ideal candidates for the construction of liquid crystalline materials. tandfonline.comresearchgate.net The angle of approximately 140° between the substituents at the 3- and 5-positions is conducive to the formation of unique mesophases, including nematic and polar smectic (banana) phases. tandfonline.com These materials are of interest for their potential in electro-optical devices and applications requiring molecular self-assembly. nih.govnih.gov The presence of aromatic rings, like the phenyl and nitrophenyl groups in this compound, contributes to the π-π stacking and dipole-dipole interactions that stabilize liquid crystalline ordering. tandfonline.com By modifying the terminal groups, the transition temperatures and types of mesophases can be precisely controlled. researchgate.net

Role as Chemical Probes for Biological Pathway Elucidation (Non-Clinical Research Tools)

Beyond materials science, the 1,2,4-oxadiazole scaffold is a valuable tool in chemical biology. While many of its derivatives are investigated for therapeutic purposes, they can also be adapted for use as non-clinical research probes to study biological systems. nih.govnih.gov A chemical probe is a small molecule used to selectively interact with a biological target, such as an enzyme or receptor, to understand its function.

The stability of the 1,2,4-oxadiazole ring makes it an excellent replacement for metabolically labile ester or amide groups in bioactive molecules. lifechemicals.com For this compound, its core structure could be functionalized to create probes for specific biological targets. For example, by incorporating fluorescent tags or reactive groups, derivatives could be designed to bind covalently to an enzyme's active site, allowing for its isolation and identification. Alternatively, the inherent luminescent properties of such diaryl-oxadiazoles could be harnessed to create probes that signal binding to a target protein through a change in fluorescence, enabling the study of protein-ligand interactions in real-time.

Catalysis and Ligand Design in Transition Metal Chemistry

The field of organometallic chemistry and catalysis relies on the design of organic ligands that can coordinate to a metal center and modulate its reactivity. The 1,2,4-oxadiazole ring contains two pyridine-type nitrogen atoms that are potential coordination sites for transition metals. nih.govresearchgate.net Although less explored than their 1,3,4-oxadiazole (B1194373) counterparts, 1,2,4-oxadiazoles have been successfully used to create metal complexes and coordination polymers. nih.govdntb.gov.ua

In this compound, the nitrogen atoms of the heterocyclic ring can act as Lewis bases, donating electron pairs to form stable complexes with various transition metals. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be fine-tuned by the substituents on the phenyl rings. The electron-withdrawing nitro group would decrease the electron density on the oxadiazole ring, affecting its coordination properties and the redox potential of the metal center. This tunability makes such compounds attractive candidates for the development of new catalysts for a range of organic transformations.

Agrochemical and Crop Protection Research (Conceptual Framework)

While direct experimental studies on the agrochemical applications of this compound are not extensively documented in publicly available research, a conceptual framework for its potential in crop protection can be constructed based on the well-established biological activities of the 1,2,4-oxadiazole heterocyclic core and the influence of its specific substituents. The 1,2,4-oxadiazole ring is a key structural motif in a variety of biologically active molecules, demonstrating a broad spectrum of activities relevant to agriculture, including fungicidal, insecticidal, nematicidal, and herbicidal properties. mdpi.commdpi.comresearchgate.net

The specific substitution pattern of this compound, featuring a phenyl group at the 3-position and a nitrophenyl group at the 5-position, provides a basis for postulating its potential mechanisms of action and target applications.

Fungicidal Potential: Derivatives of 1,2,4-oxadiazole have shown significant promise as antifungal agents. mdpi.comresearchgate.net A notable mechanism of action for some fungicidal compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi. mdpi.commdpi.comnih.gov The structural components of this compound could theoretically allow it to bind to the active site of SDH, disrupting fungal respiration and leading to cell death. The aromatic phenyl and nitrophenyl rings may contribute to the necessary hydrophobic and electronic interactions within the enzyme's active site. Research on other 1,2,4-oxadiazole derivatives has demonstrated that the nature of the substituents on the phenyl rings can significantly influence the antifungal efficacy. mdpi.com

Insecticidal and Nematicidal Potential: The 1,2,4-oxadiazole scaffold is also present in compounds with insecticidal and nematicidal activity. mdpi.comjst.go.jpresearchgate.net For instance, some 1,2,4-oxadiazole derivatives act as agonists of muscarinic acetylcholine (B1216132) receptors in insects, leading to neurotoxicity. jst.go.jp The nematicide tioxazafen, which contains a 3-phenyl-1,2,4-oxadiazole (B2793662) core, highlights the potential of this structural class. mdpi.com The introduction of a nitrophenyl group, as seen in this compound, could modulate the compound's activity. A study on pyridylpyrazole-4-carboxamides incorporating a 1,3,4-oxadiazole ring with a nitrophenyl substituent reported insecticidal activity against the diamondback moth (Plutella xylostella). researchgate.net This suggests that the nitrophenyl moiety can be a component of insecticidally active molecules.

The following interactive table outlines the conceptual agrochemical applications for this compound based on the activities of related compounds.

Conceptual Agrochemical Profile of this compound

| Potential Application | Hypothesized Mechanism of Action | Potential Target Organisms | Structural Basis for Activity |

|---|---|---|---|

| Fungicide | Inhibition of succinate dehydrogenase (SDH) in the fungal respiratory chain. mdpi.commdpi.comnih.gov | Plant pathogenic fungi such as Sclerotinia sclerotiorum, Rhizoctonia solani, and Botrytis cinerea. mdpi.commdpi.comacs.org | The 1,2,4-oxadiazole core acts as a scaffold, while the phenyl and nitrophenyl groups may facilitate binding to the enzyme's active site. mdpi.com |

| Insecticide | Agonist of muscarinic acetylcholine receptors, leading to neurotoxicity. jst.go.jp | Sucking and chewing insect pests like aphids and caterpillars. jst.go.jpresearchgate.net | The 3-pyridyl-substituted 1,2,4-oxadiazoles have shown good insecticidal activity, suggesting the importance of the aromatic substituent at this position. jst.go.jp |

| Nematicide | Interference with nematode cellular processes, potentially targeting acetylcholine receptors. mdpi.com | Plant-parasitic nematodes such as root-knot nematodes (Meloidogyne spp.). mdpi.com | The 3-phenyl-1,2,4-oxadiazole core is present in the nematicide tioxazafen. mdpi.com |

| Herbicide | Inhibition of key plant enzymes like protoporphyrinogen (B1215707) oxidase (PPO). acs.org | Broadleaf and grassy weeds. | The physicochemical properties conferred by the phenyl and nitrophenyl substituents could influence interaction with herbicidal targets. nih.gov |

Future Directions and Emerging Research Avenues for 1,2,4 Oxadiazole Compounds

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for 1,2,4-oxadiazole (B8745197) synthesis are effective, there is a growing interest in developing more sustainable and environmentally friendly approaches. This includes the use of microwave-assisted synthesis, flow chemistry, and green solvents to reduce reaction times, energy consumption, and waste generation. nih.gov The development of novel catalytic systems for the efficient construction of the oxadiazole ring is also an active area of research.

Advanced Computational Approaches for Predictive Modeling and Design

Computational tools are playing an increasingly important role in the design of new 1,2,4-oxadiazole derivatives with desired properties. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can be used to predict the biological activity of new compounds and to understand their interactions with biological targets at the molecular level. nih.gov These in silico methods can help to prioritize synthetic targets and accelerate the drug discovery process.

Exploration of Undiscovered Biological Targets and Mechanisms

While 1,2,4-oxadiazoles have been shown to be active against a range of known biological targets, there is still much to be explored. High-throughput screening of 1,2,4-oxadiazole libraries against new and emerging targets could lead to the discovery of novel therapeutic agents for a variety of diseases. nih.gov Furthermore, a deeper understanding of the mechanisms of action of these compounds will be crucial for their rational design and optimization.

Integration into Hybrid Functional Materials and Devices

The unique electronic and photophysical properties of some 1,2,4-oxadiazole derivatives make them attractive candidates for applications in materials science. nih.gov There is potential for their integration into organic light-emitting diodes (OLEDs), sensors, and other electronic devices. Research into the synthesis of 1,2,4-oxadiazole-containing polymers and dendrimers could lead to the development of new functional materials with tailored properties.

Strategies for Targeted Delivery and Molecular Recognition Systems (Conceptual)

A conceptual future direction involves the incorporation of the 1,2,4-oxadiazole scaffold into more complex molecular systems designed for targeted drug delivery and molecular recognition. This could involve conjugating 1,2,4-oxadiazole-based drugs to targeting moieties such as antibodies or peptides to enhance their delivery to specific cells or tissues. Additionally, the ability of the 1,2,4-oxadiazole ring to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of molecular sensors and recognition systems.

Q & A

Q. What are the standard synthetic routes for 5-(3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole, and how is its structure confirmed?

The compound is typically synthesized via cyclization reactions using precursors like 5-(chloromethyl)-3-substituted phenyl-1,2,4-oxadiazole derivatives. Key steps include condensation of nitrile intermediates with hydroxylamine, followed by purification via recrystallization. Structural confirmation employs IR spectroscopy (C=N and NO₂ stretching bands), ¹H/¹³C NMR (aromatic proton environments and nitrophenyl group signals), and mass spectrometry (molecular ion peak matching the molecular formula). Elemental analysis further validates purity .

Q. What safety protocols are critical when handling this compound?

Due to the nitro group and aromatic heterocycle, wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Store in a cool, dry environment away from reducing agents. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Q. How is the compound screened for preliminary biological activity?

Initial screening involves in vitro assays against bacterial/fungal strains (e.g., E. coli, S. aureus) using disk diffusion or microdilution methods. For anticancer potential, conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM. Antioxidant activity is assessed via DPPH radical scavenging or FRAP assays, with IC₅₀ values compared to standards like ascorbic acid .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Optimize reaction conditions by:

- Varying solvent polarity (e.g., DMF for high solubility vs. ethanol for cyclization).

- Adjusting reaction temperature (80–120°C) and time (6–24 hours).

- Using catalysts like p-toluenesulfonic acid (for acid-mediated cyclization) or microwave-assisted synthesis to reduce time. Monitor progress via TLC and isolate products using column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to:

Q. What strategies elucidate structure-activity relationships (SAR) for antimicrobial activity?

Systematically modify substituents on the phenyl and nitrophenyl rings. For example:

- Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position of the phenyl ring to enhance antibacterial potency.

- Replace the nitro group with cyano or sulfonamide to assess redox-mediated toxicity. Test derivatives against Gram-positive/-negative panels and correlate activity with logP values (lipophilicity) and Hammett constants (electronic effects) .

Q. How is the mechanism of anticancer activity investigated?

Use flow cytometry to evaluate apoptosis induction (Annexin V/PI staining). Probe enzyme inhibition via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.